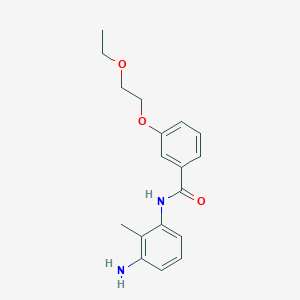

N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

描述

属性

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-10-11-23-15-7-4-6-14(12-15)18(21)20-17-9-5-8-16(19)13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUEVSHHZUJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂N₂O₃

- Molecular Weight : 314.38 g/mol

The biological activity of N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various cellular processes. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell proliferation or apoptosis.

- Cellular Process Disruption : By interfering with signaling pathways, it can disrupt normal cellular functions, particularly in cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound may promote programmed cell death in malignant cells, enhancing its anticancer potential .

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess bactericidal effects similar to other benzamide derivatives.

Anticancer Properties

The compound is under investigation for its potential as an anticancer agent. Studies have shown that benzamide derivatives can inhibit the growth of several cancer cell lines by targeting specific pathways involved in tumor progression. Notably, compounds similar in structure have demonstrated effectiveness against cancers such as breast and lung cancer .

Case Studies and Research Findings

-

In Vitro Studies :

- A study found that N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide inhibited the proliferation of cancer cell lines at micromolar concentrations. The mechanism involved the downregulation of key survival pathways.

- Another research highlighted its role in disrupting the polymerization of FtsZ, a protein critical for bacterial cell division, indicating potential as an antibacterial agent .

- In Vivo Studies :

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Benzamide Derivatives

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

- Structural Difference : The ethoxyethoxy group in the target compound is replaced by a methoxyethoxy group at the 4-position of the benzamide ring .

- Implications :

- Solubility : The methoxyethoxy group may reduce hydrophilicity compared to ethoxyethoxy, affecting bioavailability.

- Synthetic Route : Likely synthesized via similar amidation pathways, but regioselectivity (3- vs. 4-substitution) could alter reaction conditions or yields.

N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide

- Structural Difference: The 3-amino-2-methylphenyl group is replaced with a 5-amino-2-fluorophenyl moiety .

- Implications :

- Electron Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group.

- Bioactivity : Fluorine substitution often improves binding affinity in enzyme inhibitors (e.g., kinase targets).

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Difference : The amide nitrogen is linked to a 2-hydroxy-1,1-dimethylethyl group instead of an aromatic amine .

- Synthesis: Prepared via direct amidation of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, contrasting with the aromatic amine coupling required for the target compound.

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Selected Benzamides

常见问题

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 3-(2-ethoxyethoxy)benzoyl chloride, Et₃N, THF, 0°C → rt, 12h | 65–75 | |

| Purification | Silica gel (70–230 mesh), EtOAc:Hex (3:7) | >95% purity |

Advanced: How can competing reaction pathways (e.g., imidazole formation) be suppressed during synthesis?

Answer:

Competing cyclization to benzimidazoles (common with ortho-substituted anilines) is mitigated by:

- Controlled stoichiometry : Use 1.1–1.3 equivalents of acyl chloride to avoid excess reagent promoting side reactions.

- Low-temperature acylation : Maintain reaction temperatures below 25°C to prevent thermal activation of cyclization .

- Protecting groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) prior to acylation, followed by deprotection with trifluoroacetic acid (TFA) .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?

Answer:

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons at δ 6.8–7.5 ppm (multiplet, 8H).

- Ethoxyethoxy chain: δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.5–4.0 ppm (multiplet, -OCH₂CH₂O-) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 329.2 (calculated for C₁₈H₂₀N₂O₃).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) confirms purity >98% .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:

- Crystallization : Grow single crystals via slow evaporation from ethanol at 4°C.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture).

- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks. Key metrics: R₁ < 0.05, wR₂ < 0.12 .

- Structural insights : Confirms planarity of the benzamide core and intramolecular H-bonding between NH₂ and ethoxyethoxy oxygen .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

- Solubility : Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (15–20 mg/mL), and insoluble in water (<0.1 mg/mL).

- Stability : Stable at −20°C for >6 months. Degrades in aqueous buffers (pH >8) via hydrolysis of the ethoxyethoxy chain; use within 24h in biological assays .

Advanced: How can computational methods predict reactivity or biological targets?

Answer:

- DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The ethoxyethoxy group lowers LUMO energy (−1.8 eV), enhancing electrophilic character .

- Molecular docking : AutoDock Vina screens against kinases (e.g., EGFR) due to structural similarity to known inhibitors. Docking scores (ΔG ≈ −9.2 kcal/mol) suggest potential binding to ATP pockets .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., staurosporine for apoptosis).

- Metabolic interference : Test for CYP450-mediated degradation using liver microsomes; add inhibitors like 1-aminobenzotriazole if metabolism skews IC₅₀ values .

- Batch variability : Characterize multiple synthetic batches via NMR/HPLC to rule out impurities affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。